![molecular formula C26H21ClO5 B4063798 ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063798.png)
ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate
Overview
Description
Ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is a useful research compound. Its molecular formula is C26H21ClO5 and its molecular weight is 448.9 g/mol. The purity is usually 95%.
The exact mass of the compound ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate is 448.1077515 g/mol and the complexity rating of the compound is 789. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
- Studies have focused on synthesizing similar chromene derivatives through catalyzed reactions, highlighting the compound's relevance in chemical synthesis and the potential for creating new materials or drugs. For instance, p-TsOH catalyzed reactions have been employed for the regioselective synthesis of chromeno pyrazoles, indicating a methodological basis for further exploration of chromene derivatives (C. Reddy & A. Nagaraj, 2008). Moreover, the antimicrobial activity of certain chromene compounds has been studied, suggesting potential applications in the development of new antimicrobial agents (H. Radwan et al., 2020).
Antimicrobial and Antioxidant Applications
- Chromene derivatives have shown promise in antimicrobial and antioxidant studies. For example, lignan conjugates synthesized through cyclopropanation exhibited significant antimicrobial and antioxidant activities, highlighting the potential of chromene derivatives in medicinal chemistry (K. Raghavendra et al., 2016). This suggests that Ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate could be explored for similar biomedical applications.
Synthetic Methodologies and Potential Applications
- The efficient synthesis of chromene derivatives has been achieved through various methodologies, including one-pot multicomponent reactions (Muthusamy Boominathan et al., 2011). These synthetic approaches not only contribute to the chemical understanding of chromene derivatives but also open pathways for the creation of novel compounds with potential applications in drug development and materials science.
Novel Compound Synthesis and Potential Therapeutic Uses
- Research into the synthesis of novel chromene derivatives and their biological activities, such as cytotoxic effects against cancer cell lines, suggests a potential area of application for Ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate in developing therapeutic agents (K. R. Reddy et al., 2014).
properties
IUPAC Name |
ethyl 14-(4-chlorobenzoyl)-14-ethyl-12-oxo-11-oxatetracyclo[8.5.0.02,7.013,15]pentadeca-1(10),2,4,6,8-pentaene-13-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClO5/c1-3-25(22(28)16-9-12-17(27)13-10-16)21-20-18-8-6-5-7-15(18)11-14-19(20)32-24(30)26(21,25)23(29)31-4-2/h5-14,21H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APHPVYRBSBGIFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1(C(=O)OC3=C2C4=CC=CC=C4C=C3)C(=O)OCC)C(=O)C5=CC=C(C=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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